Butyl acrylate

Catalog No.
S604908
CAS No.
141-32-2
M.F
CH2=CHCOOC4H9
C7H12O2
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl acrylate

CAS Number

141-32-2

Product Name

Butyl acrylate

IUPAC Name

butyl prop-2-enoate

Molecular Formula

CH2=CHCOOC4H9
C7H12O2
C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-3-5-6-9-7(8)4-2/h4H,2-3,5-6H2,1H3

InChI Key

CQEYYJKEWSMYFG-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C=C

solubility

less than 1 mg/mL at 68° F (NTP, 1992)
0.02 M
Sol in ethanol, ethyl ether, acetone; slightly soluble in carbon tetrachloride
0.14 g/100 mL water at 20 °C; 9.12 g/100 mL at 40 °C
In water, 2,000 mg/L 23 °C
Solubility in water, g/100ml: 0.14
0.1%

Synonyms

acrylic acid butyl ester, butyl acrylate, butyl-(2,3-14C)-acrylate, n-butyl acrylate

Canonical SMILES

CCCCOC(=O)C=C

The exact mass of the compound Butyl acrylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)0.02 msol in ethanol, ethyl ether, acetone; slightly soluble in carbon tetrachloride0.14 g/100 ml water at 20 °c; 9.12 g/100 ml at 40 °cin water, 2,000 mg/l 23 °csolubility in water, g/100ml: 0.140.1%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5163. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Supplementary Records. It belongs to the ontological category of acrylate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Butyl acrylate (CAS: 141-32-2) is a foundational, medium-chain alkyl acrylate monomer extensively utilized in free-radical emulsion polymerization to impart flexibility, toughness, and weatherability to macromolecular systems [1]. Functioning primarily as a low-Tg 'soft' monomer, it is routinely copolymerized with 'hard' monomers such as methyl methacrylate (MMA) or styrene to precisely tune the glass transition temperature and mechanical properties of the resulting resin[2]. From a procurement and material-selection perspective, butyl acrylate represents the industry-standard balance between cost-efficiency, UV resistance, and hydrophobicity, making it the highest-volume acrylate ester selected for architectural coatings, pressure-sensitive adhesives, and industrial sealants .

Substituting butyl acrylate with shorter-chain analogs like methyl acrylate (MA) or ethyl acrylate (EA) fundamentally alters process safety and end-product performance. MA and EA produce homopolymers with significantly higher glass transition temperatures, resulting in brittle films that require external plasticizers to achieve comparable flexibility [1]. Furthermore, the higher aqueous solubility of MA and EA leads to coatings with poor hydrolysis resistance and severe capillary water absorption, rendering them unsuitable for exterior weathering applications [2]. Conversely, substituting with the longer-chain 2-ethylhexyl acrylate (2-EHA) yields films that are often too soft, sacrificing cohesive shear strength for surface tack, while also increasing raw material costs [3]. Finally, the high volatility and noxious odor of EA present severe occupational hazards, driving procurement strictly toward butyl acrylate for low-VOC, high-performance formulations [4].

Thermal Behavior & Film Flexibility (Tg) vs. Ethyl Acrylate

The length of the alkyl side chain in acrylate monomers directly dictates the flexibility of the resulting polymer network. Poly(butyl acrylate) exhibits a homopolymer glass transition temperature (Tg) of approximately -54°C, whereas poly(ethyl acrylate) has a Tg of -24°C and poly(methyl acrylate) sits at +10°C [1]. This 30°C reduction in Tg compared to EA allows butyl acrylate to act as a highly efficient internal plasticizer. When copolymerized with rigid monomers, BA drastically lowers the minimum film-forming temperature (MFFT), enabling the formulation of flexible, crack-resistant coatings without the migration issues associated with volatile external plasticizers [2].

Evidence DimensionHomopolymer Glass Transition Temperature (Tg)
Target Compound DataPoly(butyl acrylate): ~ -54°C
Comparator Or BaselinePoly(ethyl acrylate): ~ -24°C
Quantified Difference30°C lower Tg for butyl acrylate
ConditionsStandard DSC measurement of high-molecular-weight homopolymers

Enables the formulation of softer, more flexible films and lower minimum film-forming temperatures (MFFT) without relying on leachable external plasticizers.

Hydrophobicity & Moisture Resistance vs. Short-Chain Acrylates

Moisture resistance is a critical failure point for exterior coatings and sealants. Butyl acrylate is significantly more hydrophobic than its shorter-chain counterparts, possessing an aqueous solubility of only ~1.4 g/L at 20°C, compared to ~15 g/L for ethyl acrylate and ~50 g/L for methyl acrylate [1]. In formulated waterborne latexes, this order-of-magnitude decrease in solubility limits the migration of hydrophilic domains to the film surface. Consequently, BA-based copolymers exhibit halved capillary water absorption rates and substantially higher resistance to alkaline hydrolysis compared to EA- or MA-based equivalents [2].

Evidence DimensionAqueous Solubility at 20°C
Target Compound DataButyl acrylate: ~1.4 g/L
Comparator Or BaselineEthyl acrylate: ~15 g/L; Methyl acrylate: ~50 g/L
Quantified DifferenceButyl acrylate is >10x less water-soluble than ethyl acrylate
ConditionsStandard aqueous solubility limits at 20°C and 1 atm

Dictates the selection of BA for exterior architectural paints and sealants where preventing water ingress and hydrolysis is critical for longevity.

Processability & Volatile Organic Compound (VOC) Profile

In industrial-scale emulsion polymerization, monomer volatility directly impacts occupational safety, odor control, and environmental compliance. Butyl acrylate has a vapor pressure of approximately 5.3 hPa at 20°C, which is dramatically lower than the 39 hPa exhibited by ethyl acrylate [1]. The high volatility and extremely low odor threshold of EA require stringent closed-system engineering and vapor recovery. By utilizing BA, manufacturers significantly reduce VOC emissions during synthesis and minimize residual monomer odor in the final consumer product, a primary driver for its procurement over EA in modern formulations [2].

Evidence DimensionVapor Pressure at 20°C
Target Compound DataButyl acrylate: ~5.3 hPa
Comparator Or BaselineEthyl acrylate: ~39 hPa
Quantified Difference>7x reduction in vapor pressure for butyl acrylate
ConditionsPure monomer at 20°C

Crucial for scaling up emulsion polymerization safely, reducing noxious odors, and meeting strict low-VOC regulatory standards for consumer products.

Adhesive Performance Tuning vs. 2-Ethylhexyl Acrylate

While both butyl acrylate and 2-ethylhexyl acrylate (2-EHA) are utilized as soft monomers in pressure-sensitive adhesives (PSAs), they offer distinctly different rheological profiles. 2-EHA produces a lower Tg (-65°C) and bulkier side chains, which maximizes initial tack but compromises internal cohesive strength. Studies on core-shell PSAs demonstrate that increasing the BA to 2-EHA ratio systematically decreases surface tack but significantly increases peel strength and heat/humidity resistance [1]. Because BA is less sterically hindered, it facilitates denser chain packing and better cohesive shear strength, making it the preferred primary monomer when structural integrity is required alongside adhesion [2].

Evidence DimensionAdhesive Peel vs. Shear (Cohesive) Strength
Target Compound DataButyl acrylate: Higher peel strength, higher shear resistance
Comparator Or Baseline2-Ethylhexyl acrylate (2-EHA): Higher initial tack, lower shear resistance
Quantified DifferenceBA shifts the viscoelastic balance toward structural cohesion rather than pure surface tack
ConditionsEmulsion-polymerized core-shell pressure-sensitive adhesives (PSAs)

Allows adhesive formulators to precisely engineer the balance between holding power (shear) and stickiness (tack), optimizing cost and structural performance.

High-Durability Exterior Architectural Coatings

Driven by its low water solubility and excellent UV resistance, butyl acrylate is the monomer of choice for exterior waterborne paints. Copolymerized with methyl methacrylate (MMA) or styrene, BA provides the necessary flexibility to withstand thermal expansion and contraction of building materials while preventing capillary water absorption that leads to blistering and peeling [1].

High-Shear Pressure-Sensitive Adhesives (PSAs)

In the formulation of tapes, labels, and structural adhesives, BA is prioritized over 2-EHA when cohesive strength (shear resistance) is paramount. Its slightly higher Tg and reduced steric hindrance compared to 2-EHA allow for tighter polymer chain packing, resulting in adhesives that resist creeping and maintain strong peel adhesion under elevated temperatures and humidity[2].

Low-VOC and Low-Odor Consumer Products

For indoor applications such as caulks, sealants, and textile binders, stringent limits on volatile organic compounds (VOCs) and consumer complaints regarding odor preclude the use of ethyl acrylate. Butyl acrylate's significantly lower vapor pressure ensures safer manufacturing environments and yields end-products that comply with modern green-building and low-emission certifications [3].

Physical Description

Butyl acrylate appears as a clear colorless liquid with a sharp characteristic odor. Very slightly soluble in water and somewhat less dense than water. Hence forms surface slick on water. Flash point 105°F. Density 7.5 lb / gal. Used for making paints, coatings, caulks, sealants, adhesives.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Clear, colorless liquid with a strong, fruity odor.
Clear, colorless liquid with a strong, fruity odor. [Note: Highly reactive; may contain an inhibitor to prevent spontaneous polymerization.]

Color/Form

Colorless liquid
Water-white monomer
Clear, colorless liquid [Note: Highly reactive; may contain an inhibitor to prevent spontaneous polymerization].

XLogP3

2.4

Boiling Point

295 to 298 °F at 760 mm Hg (NTP, 1992)
145.0 °C
145 °C
145-149 °C
293°F

Flash Point

120 °F (NTP, 1992)
84 °F (29 °C) (closed cup)
48.9 °C, open cup
36 °C c.c.
103°F

Vapor Density

4.42 (NTP, 1992) (Relative to Air)
4.42 (Air = 1)
Relative vapor density (air = 1): 4.42
4.42

Density

0.899 at 68 °F (USCG, 1999)
0.8898 g/cu cm at 20 °C
Relative density (water = 1): 0.90
0.89

LogP

2.36 (LogP)
log Kow = 2.36
2.38

Odor

Sharp, fragrant
Sharp, biting characteristic odor
Strong, fruity odo

Melting Point

-84.3 °F (NTP, 1992)
-64.6 °C
-64 °C
-83°F

UNII

705NM8U35V

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Vapor Pressure

10 mm Hg at 95.9 °F ; 4 mm Hg at 68° F (NTP, 1992)
5.45 mmHg
5.45 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.43
4 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Impurities

Acrylic acid: 0.009% by wt (max); water: 0.10% by wt (max)
Acrylic acid: 0.009% by wt (max); water: 0.05% by wt (max)

Other CAS

141-32-2
9003-49-0

Wikipedia

Butyl acrylate

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

Reaction of acetylene, n-butyl alcohol, carbon monoxide, nickel carbonyl, & hydrochloric acid.
Reaction of acrylic acid or methyl acrylate with butanol.
In ... propylene oxidation process acrolein is first formed by the catalytic oxidation of propylene vapor at high temp in the presence of steam. The acrolein is then oxidized to acrylic acid. ... The acrylic acid is esterified with alcohol to the ... acrylic ester in a separate process. /Acrylic ester monomers/

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Printing ink manufacturing
Rubber product manufacturing
Wholesale and retail trade
2-Propenoic acid, butyl ester: ACTIVE
Alkyl mercury compounds have been used as seed disinfectants and for fungicides. They have also been used in organic synthesis. /Mercury alkyl compounds/
... Polymerized esters ... especially methyl, ethyl, and butyl esters, are known under trade names of "lucite", "plexiglas", & "perspex", and are of considerable commercial importance. /Polymeric acrylates are/ are widely used as substitutes for glass and in certain situations are preferred to it since they are almost as transparent as glass but weigh only half as much ... Where high optical accuracy is not required they can also be made into lenses. This organic glass has the property of total internal reflection and can "pipe" light ... Useful for surgical retractors and throat lights.

Analytic Laboratory Methods

Method: OSHA PV2011; Procedure: gas chromatography using a flame ionization detector; Analyte: butyl acrylate; Matrix: air; Detection Limit: 0.25 ppm (1.4 mg/cu m).
THE COMPOSITION OF WASTE GASES FROM ACRYLATE & METHACRYLATE WAS DETERMINED BY GAS CHROMATOGRAPHIC METHOD. SEPARATION OF METHYL ETHER, METHANOL, ACETONE, BUTANOL, BUTYL ACETATE, METHYL ACRYLATE, BUTYL ACRYLATE AND BUTYL METHACRYLATE WAS DONE BY A 2 M LONG COLUMN PACKED WITH CHROMATON N-AW IMPREGNATED WITH 10% DIOCTYL SEBACATE AT 90 °C USING NITROGEN AS THE CARRIER GAS AT FLOW RATE 13 ML/MIN. THE RELATIVE ERROR OF THE DETERMINATION WAS 10%.
Chemical assay is preferably performed by gas-liquid chromatography or by the conventional methods for determination of unsaturation such as bromination or addition of mercaptan, sodium bisulfide, morpholine, or mercuric acetate. /Acrylic acid & derivatives/
RETENTION TIMES FOR ACRYLATES WERE MEASURED WITH 2 DIFFERENT COLUMNS (C18 CORASIL & C8 LICHROSORB) USING REVERSE-PHASE HIGH PRESSURE LIQ CHROMATOGRAPHY IN ORDER TO OBTAIN THE PARTITION COEFFICIENTS OF ACRYLATES BETWEEN 1-OCTANOL AND WATER (LOG P). /ACRYLATES/
For more Analytic Laboratory Methods (Complete) data for n-Butyl acrylate (6 total), please visit the HSDB record page.

Storage Conditions

Do not store unless stabilized. Before entering a confined space where butyl acrylate may be present, check to make sure that an explosive concentration does not exist. Store in tightly closed containers in a cool, well ventilated, fireproof area. Metal containers involving the transfer of this chemical should be grounded and bonded. Where possible, automatically pump liquid from drums or other storage containers to process containers. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of this chemical. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard.
Separate from any oxidizing materials, peroxides, or other initiators. Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred.
The effectiveness of phenolic inhibitors is dependent on the presence of oxygen and the monomers must be stored under air rather than an inert atmosphere. Temp must be kept low to minimize formation of peroxides and other products ... The acrylic esters may be stored in mild or stainless steel, or aluminum. /Acrylic acid and derivatives/

Dates

Last modified: 08-15-2023
Mohapatra et al. Mechanically controlled radical polymerization initiated by ultrasound. Nature Chemistry, doi: 10.1038/nchem.2633, published online 24 October 2016

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